molecular formula C9H7FN2 B15072045 2-Fluoro-7-methylquinoxaline

2-Fluoro-7-methylquinoxaline

Cat. No.: B15072045
M. Wt: 162.16 g/mol
InChI Key: CFQWPFXYRRSXIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-7-methylquinoxaline is a fluorinated derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-7-methylquinoxaline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-fluoroaniline with 1,2-dicarbonyl compounds under acidic conditions to form the quinoxaline ring. Transition-metal-free methods have also been developed, utilizing green chemistry principles to minimize environmental impact .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-7-methylquinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Fluoro-7-methylquinoxaline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activity, including antibacterial, antifungal, and antiviral properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as liquid crystals and dyes .

Mechanism of Action

The mechanism of action of 2-Fluoro-7-methylquinoxaline involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. This mechanism is similar to that of fluoroquinolone antibiotics, which are known for their broad-spectrum antibacterial activity .

Comparison with Similar Compounds

  • 7-Fluoro-2-methylquinoxaline
  • 2-Fluoro-3-methylquinoxaline
  • 2-Fluoro-6-methylquinoxaline

Comparison: 2-Fluoro-7-methylquinoxaline is unique due to the specific position of the fluorine and methyl groups on the quinoxaline ring. This unique substitution pattern can result in distinct biological activities and physicochemical properties compared to other similar compounds. For example, the position of the fluorine atom can influence the compound’s ability to interact with biological targets and its overall stability .

Properties

Molecular Formula

C9H7FN2

Molecular Weight

162.16 g/mol

IUPAC Name

2-fluoro-7-methylquinoxaline

InChI

InChI=1S/C9H7FN2/c1-6-2-3-7-8(4-6)12-9(10)5-11-7/h2-5H,1H3

InChI Key

CFQWPFXYRRSXIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN=C2C=C1)F

Origin of Product

United States

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